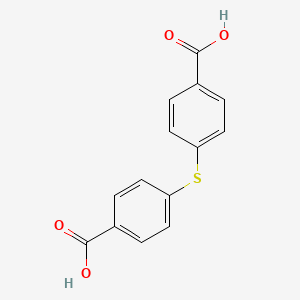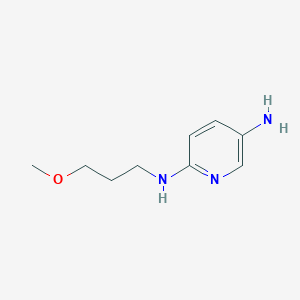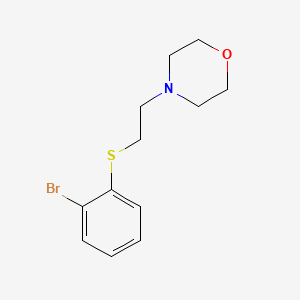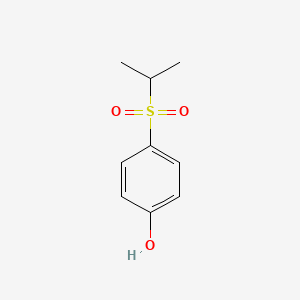![molecular formula C19H20N2O2 B3142009 3-[(4-Methoxy-benzylamino)-methyl]-7-methyl-1H-quinolin-2-one CAS No. 496782-48-0](/img/structure/B3142009.png)
3-[(4-Methoxy-benzylamino)-methyl]-7-methyl-1H-quinolin-2-one
Descripción general
Descripción
3-[(4-Methoxy-benzylamino)-methyl]-7-methyl-1H-quinolin-2-one (MBMQ) is a quinoline derivative that has been studied for its potential applications in scientific research. Its unique structure has been used to study its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Properties : A study by Bolakatti et al. (2020) on benzo[d]thiazolyl substituted-2-quinolone hybrids, which are structurally related to the queried compound, revealed significant anticancer activity against MCF-7 and WRL68 cancer cells. Additionally, certain compounds exhibited notable antibacterial activity, particularly against Gram-negative bacteria E. coli (Bolakatti et al., 2020).
Synthesis and Neuroprotective Properties : Walz and Sundberg (2000) synthesized isoaaptamine, a compound structurally similar to the queried molecule, which is known as a PKC inhibitor isolated from sponge. This study highlights the potential for synthesizing complex quinoline derivatives and exploring their biological properties (Walz & Sundberg, 2000).
Chemical Synthesis and Characterization : Tanjung et al. (2017) isolated a compound from Melicope moluccana, which shares a similar quinolin-2(1H)-one structure with the queried compound. The study primarily focused on elucidating the chemical structure using various spectroscopic methods (Tanjung et al., 2017).
Potential Antimalarial Applications : Nasr et al. (1978) synthesized derivatives of 3-ethylaminomethyl-2-methyl-4(1H)-quinolone, related to the queried compound, and tested them for antimalarial properties. However, the compounds were found to be inactive as antimalarials (Nasr, Nabih, & Burckhalter, 1978).
Exploration in Organic Chemistry : Manoj and Prasad (2010) explored the synthesis of alkyl and aryl substituted dibenzo[b,g][1,8]naphthyridin-5-ones, showcasing the versatility of quinoline derivatives in organic synthetic methods (Manoj & Prasad, 2010).
Hepatitis B Virus Inhibition : Kovalenko et al. (2020) investigated the alkylation of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate and found that the synthesized compounds demonstrated high inhibition of HBV replication, suggesting potential applications in antiviral therapy (Kovalenko et al., 2020).
Propiedades
IUPAC Name |
3-[[(4-methoxyphenyl)methylamino]methyl]-7-methyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-3-6-15-10-16(19(22)21-18(15)9-13)12-20-11-14-4-7-17(23-2)8-5-14/h3-10,20H,11-12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGCLAIEENMWIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CNCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methoxy-benzylamino)-methyl]-7-methyl-1H-quinolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(3,5-Dimethylisoxazol-4-yl)methoxy]phenyl acetone](/img/structure/B3141962.png)


![1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine](/img/structure/B3141971.png)

![9-Aminomethyl-1-methyl-3,6-diaza-tricyclo[4.3.1.1*3,8*]undecan-9-ol](/img/structure/B3141977.png)



